REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cl:12]N1C(=O)N(Cl)C(=O)N(Cl)C1=O>ClCCl>[CH3:7][O:6][C:4]([C:3]1[C:2]([CH2:1][Cl:12])=[N:11][CH:10]=[CH:9][CH:8]=1)=[O:5]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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CC1=C(C(=O)OC)C=CC=N1
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Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The reaction mixture was then washed with saturated aqueous sodium carbonate and saturated aqueous sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C(=NC=CC1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |